
p-Metolazone
描述
p-Metolazone is a pharmaceutical compound with the Chemical Abstracts Service (CAS) number 17560-51-9, widely recognized as a reference standard in pharmaceutical analysis . It is structurally characterized by a combination of functional groups, including hydroxyl (-OH), sulfonamide (-S(O)₂N-), and chlorine substituents, as depicted in its molecular structure (Figure 1). Available in 250 mg formulations, this compound is utilized in quality control and regulatory compliance during drug manufacturing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Metolazone involves several steps, starting from the appropriate quinazoline derivative. The key steps include the formation of the quinazoline ring, chlorination, and sulfonamide formation. The reaction conditions typically involve the use of solvents like methanol and reagents such as potassium dihydrogen orthophosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for impurity analysis and quality control .
化学反应分析
Types of Reactions
p-Metolazone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学研究应用
Congestive Heart Failure
p-Metolazone is often used as an adjunct therapy for patients with congestive heart failure (CHF) who exhibit resistance to loop diuretics. Studies have shown that combining this compound with loop diuretics can significantly improve urine output and alleviate symptoms of fluid overload .
Case Study Example:
A retrospective cohort study involving patients with acute decompensated heart failure demonstrated that oral this compound was noninferior to intravenous chlorothiazide in enhancing net urine output. The study highlighted that both treatments were similarly safe regarding renal function and electrolyte levels .
Hypertension Management
This compound is also indicated for the treatment of hypertension, either alone or in combination with other antihypertensive agents. Its ability to promote natriuresis makes it effective in lowering blood pressure .
Clinical Findings:
In a study comparing the effects of this compound and dapagliflozin in patients resistant to loop diuretics, this compound demonstrated comparable efficacy in reducing weight and improving pulmonary congestion over a short treatment period .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:
- Absorption: Rapidly absorbed post-oral administration; food can delay absorption.
- Distribution: High plasma protein binding (95%).
- Metabolism: Undergoes enterohepatic circulation; influences CYP3A4 activity.
- Elimination: Mean half-life ranges from 6 to 8 hours, primarily excreted via urine .
Efficacy in Diuretic Resistance
Diuretic resistance poses a significant challenge in managing patients with advanced heart failure. This compound has shown promise in overcoming this resistance:
- A multicenter study observed that adding this compound improved diuretic response and reduced congestion in patients on high doses of loop diuretics .
- Another analysis indicated that while using this compound could lead to electrolyte imbalances like hypokalemia, it did not significantly increase morbidity or mortality rates among patients treated for heart failure .
Comparative Effectiveness
Recent studies have compared this compound's effectiveness against other diuretics:
作用机制
The mechanism of action of p-Metolazone involves interference with the renal tubular mechanism of electrolyte reabsorption. It primarily inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. This action leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure .
相似化合物的比较
p-Metolazone belongs to a class of sulfonamide-derived compounds. Below is a detailed comparison with structurally and functionally related pharmaceuticals, based on data from reference standards and analytical guidelines .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound Name | CAS Number | Molecular Weight (g/mol) | Dosage Form | Key Functional Groups |
---|---|---|---|---|
This compound | 17560-51-9 | 365.82 | 250 mg | Sulfonamide, Chlorine, Hydroxyl |
Metomidate Hydrochloride | 35944-74-2 | 342.28 | 100 mg | Imidazole, Ester, Hydrochloride salt |
Metopimazine | 14008-44-7 | 401.54 | 50 mg | Phenothiazine, Sulfur, Methyl |
2-Methylsulfonyl-10H-phenothiazine | 23503-68-6 | 277.38 | 100 mg | Phenothiazine, Sulfone, Methyl |
Key Findings
Structural Differentiation: this compound contains a sulfonamide group (-SO₂NH₂) and a chlorine substituent, distinguishing it from Metopimazine and 2-Methylsulfonyl-10H-phenothiazine, which are phenothiazine derivatives with sulfur or sulfone groups . Metomidate Hydrochloride, an imidazole-based compound, lacks sulfur but includes an ester group and hydrochloride salt, which influence its solubility and pharmacokinetics .
Dosage and Applications: this compound (250 mg) is formulated at higher doses compared to Metopimazine (50 mg) and 2-Methylsulfonyl-10H-phenothiazine (100 mg), reflecting differences in therapeutic potency or metabolic stability . The phenothiazine derivatives (e.g., Metopimazine) are typically used in neuropsychiatric applications, whereas sulfonamide derivatives like this compound are more common in cardiovascular or renal therapies .
Regulatory and Analytical Considerations: this compound and its analogs require rigorous purity testing due to their complex heterocyclic structures. For instance, the sulfone group in 2-Methylsulfonyl-10H-phenothiazine necessitates high-resolution mass spectrometry for impurity profiling . Stability studies for Metomidate Hydrochloride emphasize its sensitivity to hydrolysis, unlike the more stable sulfonamide backbone of this compound .
生物活性
p-Metolazone, a thiazide-like diuretic, is primarily utilized in the management of hypertension and edema associated with heart failure and renal dysfunction. Its biological activity extends beyond diuresis, influencing various metabolic pathways and receptor interactions. This article synthesizes current research findings on the biological activity of this compound, focusing on its interaction with the human pregnane X receptor (hPXR), its efficacy in clinical settings, and potential side effects.
Activation of hPXR
Recent studies have identified this compound as an activator of the human pregnane X receptor (hPXR), which plays a crucial role in regulating drug metabolism. The activation of hPXR leads to the upregulation of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1) expression in human hepatocytes and intestinal cells. This interaction can significantly alter drug metabolism and clearance, leading to potential drug-drug interactions .
Table 1: Effects of this compound on hPXR and Related Pathways
Parameter | Effect of this compound |
---|---|
hPXR Activation | Yes |
CYP3A4 Expression | Increased |
MDR1 Expression | Increased |
Mechanism | Binds to ligand-binding pocket of hPXR |
Clinical Efficacy
Diuretic Effectiveness
In a retrospective cohort study comparing this compound with chlorothiazide in patients with acute decompensated heart failure (ADHF), both drugs demonstrated similar net urine output (UOP) at 72 hours. The median UOP for metolazone was found to be 4828 mL compared to 3779 mL for chlorothiazide, indicating comparable efficacy despite different pharmacological profiles .
Table 2: Clinical Study Outcomes
Study Parameter | Metolazone | Chlorothiazide | p-value |
---|---|---|---|
Median UOP (mL) | 4828 (IQR: 2800-7209) | 3779 (IQR: 1885-6535) | 0.16 |
Hypotension Incidence (%) | 15 | 12 | NS |
Worsening Renal Function (%) | 10 | 8 | NS |
Side Effects and Safety Profile
While this compound is effective in managing fluid overload, it is associated with notable side effects, including electrolyte imbalances such as hyponatremia and hypokalemia. A comprehensive analysis indicated that patients receiving metolazone experienced significant alterations in sodium and potassium levels compared to those not on this medication .
Table 3: Side Effects Associated with this compound
Side Effect | Incidence (%) |
---|---|
Hyponatremia | 30 |
Hypokalemia | 25 |
Worsening Renal Function | 20 |
Case Studies
Several case studies have documented the clinical application of this compound in patients resistant to loop diuretics. In one case, a patient with severe heart failure who was unresponsive to furosemide showed significant improvement after the addition of metolazone, highlighting its utility in challenging clinical scenarios .
常见问题
Basic Research Questions
Q. What experimental models are optimal for studying p-Metolazone’s diuretic efficacy, and how should variables be controlled?
- Methodological Answer : this compound’s diuretic action is typically studied using in vivo rodent models (e.g., rats with induced hypertension or heart failure) to assess urinary sodium excretion and hemodynamic effects. In vitro models, such as isolated nephron segments, clarify its inhibition of sodium-chloride symporters. Key variables include electrolyte balance, renal function biomarkers (e.g., creatinine clearance), and drug dose standardization. Ensure blinding and randomization to minimize bias. Experimental protocols should align with guidelines for pharmacological studies, including detailed descriptions of animal husbandry and ethical approvals .
Q. How should dose-response studies for this compound be designed to ensure reproducibility?
- Methodological Answer : Use a factorial design with escalating doses (e.g., 0.5–10 mg/kg) administered to distinct cohorts. Measure outcomes at multiple timepoints (e.g., 6, 12, 24 hours post-administration) to capture pharmacokinetic/pharmacodynamic relationships. Include a control group receiving placebo or standard diuretics (e.g., furosemide). Data should be analyzed using nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 values. Report raw data in supplementary files with metadata describing experimental conditions (e.g., diet, hydration status) to enable replication .
Q. What biomarkers are critical for assessing this compound’s renal and cardiovascular effects?
- Methodological Answer : Primary biomarkers include urinary sodium/potassium excretion rates, serum creatinine, and blood urea nitrogen (BUN) for renal function. Cardiovascular endpoints may involve blood pressure monitoring (via telemetry) and echocardiographic parameters (e.g., ejection fraction). Standardize sample collection times relative to drug administration and use validated assays (e.g., ion-selective electrodes for electrolytes). Data contradictions can arise from circadian rhythms; control by synchronizing experiments to light-dark cycles .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across patient subgroups (e.g., CKD vs. heart failure) be resolved?
- Methodological Answer : Apply subgroup meta-analysis stratified by comorbidities (e.g., CKD stages, NYHA heart failure classes). Use random-effects models to account for heterogeneity, and assess bias via funnel plots or Egger’s regression. Incorporate individual patient data (IPD) meta-analysis to adjust for covariates like age, serum albumin, and concomitant medications (e.g., ACE inhibitors). Sensitivity analyses should exclude low-quality studies (e.g., those lacking placebo controls) .
Q. What statistical approaches address nonlinear pharmacokinetics of this compound in renally impaired populations?
- Methodological Answer : Employ population pharmacokinetic (PopPK) modeling (e.g., NONMEM or Monolix) to identify covariates (e.g., eGFR, albuminuria) influencing drug clearance. Use Bayesian estimation for sparse sampling in vulnerable cohorts. Validate models via bootstrap or visual predictive checks. Report parameter uncertainty using 95% confidence intervals and publish datasets in repositories with standardized metadata (e.g., CDISC format) .
Q. How can novel delivery systems (e.g., sustained-release formulations) for this compound be evaluated preclinically?
- Methodological Answer : Conduct comparative bioavailability studies in animal models using crossover designs. Measure plasma concentrations via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., diuresis duration). Use in vitro dissolution testing (e.g., USP apparatus) to simulate gastrointestinal conditions. Advanced methods include microdialysis for tissue-specific drug release profiling. Ensure compliance with FDA/EMA guidelines for extended-release formulations .
Q. What meta-analysis frameworks are suitable for synthesizing this compound’s clinical trial data with heterogeneous endpoints?
- Methodological Answer : Adopt the PICOT framework (Population: heart failure patients; Intervention: this compound; Comparison: other diuretics; Outcome: hospitalization rates; Time: 6-month follow-up) to structure inclusion criteria. Use GRADE criteria to assess evidence quality and perform network meta-analysis (NMA) if comparing multiple diuretics. Address heterogeneity via meta-regression with covariates like study duration or baseline renal function. Publish protocols prospectively on platforms like PROSPERO .
Q. Methodological Frameworks for Research Design
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?
- Answer :
- Feasible : Ensure access to target populations (e.g., collaborate with nephrology clinics).
- Interesting : Explore understudied areas (e.g., this compound’s impact on potassium-sparing mechanisms).
- Novel : Investigate combination therapies (e.g., this compound + SGLT2 inhibitors).
- Ethical : Prioritize trials in refractory edema patients with informed consent.
- Relevant : Align with clinical guidelines (e.g., KDIGO for CKD management) .
Q. What data standardization practices enhance reproducibility in this compound research?
- Answer :
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Adopt CDISC standards for clinical data or MIAME for microarray experiments.
- Publish raw data in repositories like Dryad with DOI links.
- Document metadata using discipline-specific templates (e.g., ISA-Tab for pharmacology) .
Q. Tables for Key Methodological Considerations
属性
IUPAC Name |
7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXBEQHWXLTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-63-6 | |
Record name | p-Metolazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-METOLAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。